

physical and chemical properties of benzoin oxime

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Compound of Interest

Compound Name: *Benzoin oxime*

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An In-depth Technical Guide on the Core Physical and Chemical Properties of **Benzoin Oxime**

Introduction

Benzoin oxime ($C_{14}H_{13}NO_2$), also known as cupron, is an organic compound that has historically garnered significant interest in the field of analytical chemistry.^{[1][2][3]} Its utility primarily stems from its ability to form stable, insoluble complexes with various metal ions, making it a valuable reagent for gravimetric and spectrophotometric analysis.^{[4][5]} This technical guide provides a comprehensive overview of the physical and chemical properties of **α -benzoin oxime**, detailed experimental protocols for its synthesis and application, and visualizations of its chemical behavior and experimental workflows for researchers, scientists, and professionals in drug development.

Physical Properties

α -Benzoin oxime is a white to off-white crystalline solid at room temperature.^{[6][7][8][9]} It is known to be sensitive to light and may darken upon exposure to air and light.^{[6][9][10]}

Tabulated Physical Data

For ease of comparison, the key physical properties of **α -benzoin oxime** are summarized in the table below.

Property	Value	References
Molecular Formula	C ₁₄ H ₁₃ NO ₂	[1][6][9][11]
Molecular Weight	227.26 g/mol	[1][2][7]
Appearance	White to pale cream crystalline powder	[6][7][11]
Melting Point	151-155 °C	[6][12][13]
Boiling Point	417.8 °C at 760 mmHg	[1][7][12]
Density	1.13 g/cm ³	[7][12]
Flash Point	270.4 °C	[1][7][8]

Solubility

The solubility of **α-benzoin oxime** in various solvents is a critical factor for its application in synthesis and analytical procedures.

Solvent	Solubility	References
Water	Practically insoluble / Slightly soluble	[3][7][8][13]
Ethanol	Soluble (0.1 g/mL, clear)	[7][8]
Methanol	Soluble	[7]
N,N-Dimethylformamide	Very soluble	[7]
Glacial Acetic Acid	Sparingly soluble	[7]
Chloroform	Very slightly soluble	[7]

Chemical Properties and Reactivity

The chemical behavior of **benzoin oxime** is largely dictated by the presence of three key functional groups: a hydroxyl group (-OH), an oxime group (C=N-OH), and two phenyl rings.

Chelating Agent and Ligand Chemistry

The most significant chemical property of **α -benzoin oxime** is its function as an excellent chelating ligand. The spatial arrangement of the oxime and hydroxyl groups allows it to form stable five-membered ring structures with various metal ions. This chelating ability is the basis for its widespread use in the separation and quantitative determination of metals.[\[4\]](#)

Benzoin oxime is particularly recognized for forming stable, insoluble complexes with copper(II), molybdenum(VI), tungsten(VI), and vanadium(V).[\[4\]](#) The formation of these complexes is often pH-dependent, allowing for selective precipitation of different metal ions.[\[14\]](#) For instance, it has been a historically important reagent for the gravimetric determination of copper from ammoniacal solutions.[\[4\]](#)

Caption: Structure of **Benzoin Oxime** and its Chelation Mechanism.

Oxidation and Hydrolysis

Benzoin oxime can undergo oxidation to form benzil oxime.[\[4\]](#) Additionally, under certain conditions, particularly in reactions with metal ions like molybdenum(VI) at specific pH values, the ligand itself can be hydrolyzed back to benzoin.[\[15\]](#)[\[14\]](#)

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of **benzoin oxime**.

^1H NMR Spectroscopy

The proton NMR spectrum of **α -benzoin oxime** provides characteristic signals for its different protons. The protons on the two phenyl rings typically show a complex multiplet in the aromatic region, generally between 7.1 and 7.8 ppm.[\[4\]](#) The chemical shifts for the hydroxyl protons can vary, with reported values at 3.7, 8.5, and 9.5 ppm.[\[4\]](#)[\[16\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **benzoin oxime** displays characteristic absorption bands corresponding to its functional groups. Oximes generally exhibit three key bands for O-H, C=N, and N-O stretching vibrations.[\[17\]](#)

Functional Group	Wavenumber (cm ⁻¹)	Vibration Mode	References
O-H (associated)	~3250	Stretching	[18]
C=N	~1640	Stretching	[18]
N-O	~945-920	Stretching	[17] [18]
C-O	~1726	Stretching	[16]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and application of **benzoin oxime** in a research setting.

Synthesis of α -Benzoin Oxime

A common and well-established method for synthesizing α -**benzoin oxime** is through the condensation reaction of benzoin with hydroxylamine hydrochloride.[\[4\]](#)[\[5\]](#)

Materials:

- Benzoin
- Hydroxylamine hydrochloride
- Sodium hydroxide
- Rectified spirit (ethanol)
- Distilled water

Procedure:

- Prepare a solution of hydroxylamine by neutralizing hydroxylamine hydrochloride with an equimolar amount of sodium hydroxide in water.[\[19\]](#)
- In a separate round-bottom flask, dissolve benzoin in rectified spirit.[\[19\]](#)

- Combine the two solutions and heat the mixture under reflux.[4] The reaction involves the condensation of the ketone group in benzoin with hydroxylamine.[4]
- After the reaction is complete, the product can be isolated. Recrystallization from a suitable solvent, such as ethanol, is typically employed for purification.[4]

Gravimetric Determination of Copper(II)

The ability of **α -benzoin oxime** to quantitatively precipitate copper from solution is a classic analytical application.[4][20]

Materials:

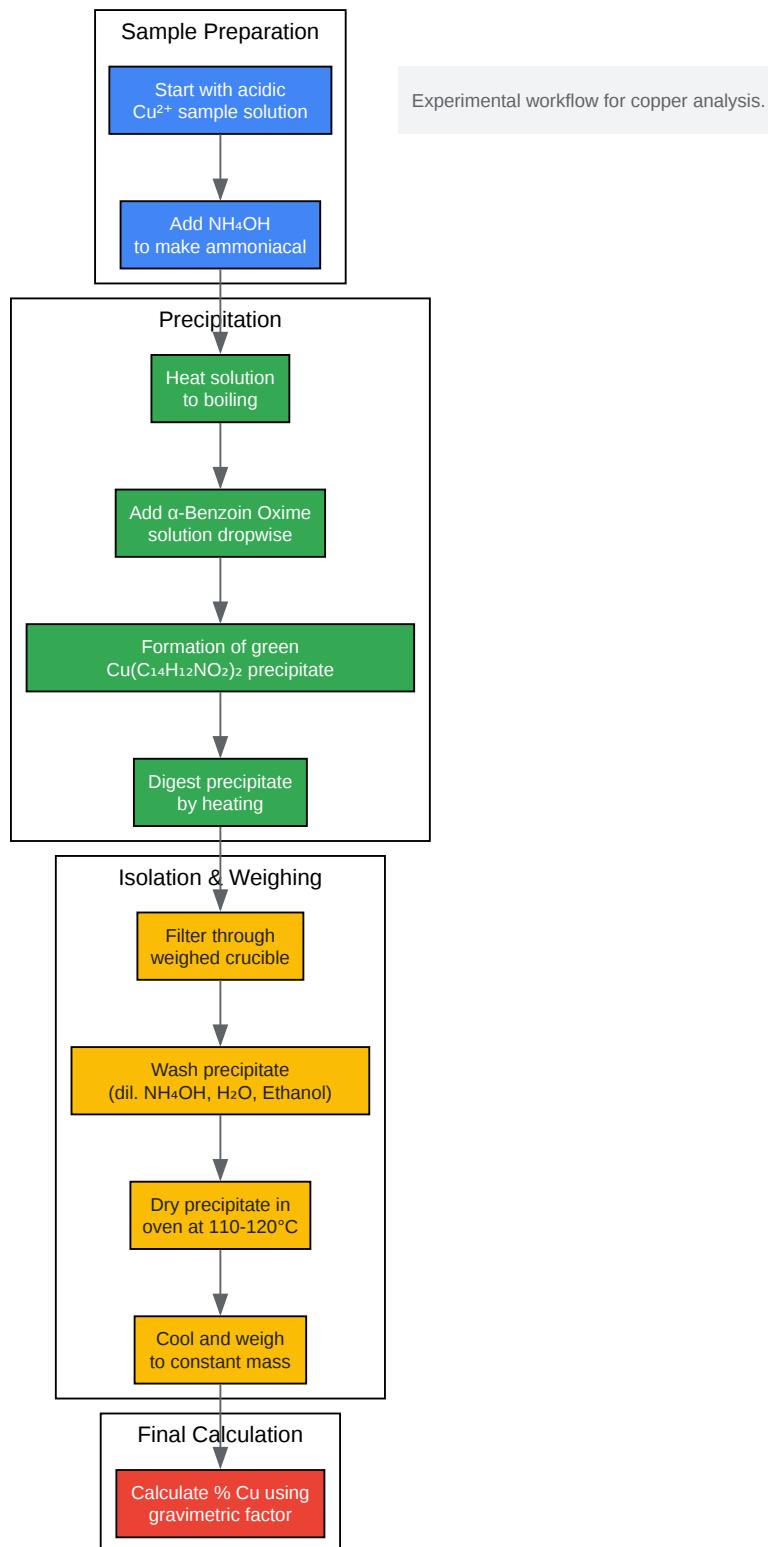
- Sample solution containing copper(II) ions
- Ammonium hydroxide
- α -Benzoin oxime** solution (typically in ethanol)
- Dilute acetic acid
- Distilled water

Procedure:

- Take a known volume of the acidic sample solution containing copper(II) ions.
- Add ammonium hydroxide until the solution becomes ammoniacal (a deep blue color indicates the formation of the tetraamminecopper(II) complex).
- Heat the solution to boiling.
- Add a slight excess of the **α -benzoin oxime** solution dropwise with constant stirring. A green, flocculent precipitate of the copper(II)-**benzoin oxime** complex will form.
- Digest the precipitate by keeping the solution hot for a short period to ensure complete precipitation and improve filterability.
- Filter the hot solution through a pre-weighed sintered glass crucible.

- Wash the precipitate several times with hot, dilute ammonium hydroxide, followed by hot water to remove any impurities.
- Finally, wash the precipitate with a small amount of ethanol or methanol.
- Dry the crucible with the precipitate in an oven at 110-120 °C to a constant weight.[\[21\]](#)
- From the weight of the precipitate, the amount of copper in the original sample can be calculated using the appropriate gravimetric factor.

Workflow for Gravimetric Determination of Copper

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Caption: Experimental workflow for copper analysis.

Conclusion

α-Benzoin oxime remains a compound of significant interest due to its versatile chemical properties, particularly its role as a chelating agent. Its physical characteristics are well-defined, and its synthesis and applications in analytical chemistry are well-established. This guide provides the core technical information required by researchers and scientists for the effective use and understanding of **benzoin oxime** in various scientific endeavors, from classic analytical techniques to the synthesis of novel coordination complexes.

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